molecular formula C7H3BrF3NO B8628687 5-Bromo-6-(trifluoromethyl)nicotinaldehyde

5-Bromo-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B8628687
M. Wt: 254.00 g/mol
InChI Key: SXXABDPXVWXXIK-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of [5-bromo-6-(trifluoromethyl)-3-pyridinyl]methanol (155 mg, 0.605 mmol) in DCM (10 mL) was added CrO2 (Magtrieve) (1017 mg, 12.11 mmol). The suspension was heated at 40° C. in a pressure tube overnight. TLC showed starting material remaining, an excess of CrO2 (254 mg, 3.03 mmol) was added. The reaction mixture was heated at 40° C. for 4 h. The suspension was filtered over nylon membrane 0.45 μm and it was rinsed with DCM. The filtrate was evaporated under vacuum to afford 120 mg (78%) of title compound pure enough to be used in the next step.
Name
[5-bromo-6-(trifluoromethyl)-3-pyridinyl]methanol
Quantity
155 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
1017 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
254 mg
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[CH:5]=[N:6][C:7]=1[C:8]([F:9])([F:10])[F:11]

Inputs

Step One
Name
[5-bromo-6-(trifluoromethyl)-3-pyridinyl]methanol
Quantity
155 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1C(F)(F)F)CO
Name
CrO2
Quantity
1017 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
CrO2
Quantity
254 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 40° C. for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over nylon membrane 0.45 μm and it
WASH
Type
WASH
Details
was rinsed with DCM
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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